molecular formula C7H7BrO2 B6331141 2-(Bromomethyl)-6-methyl-4H-pyran-4-one CAS No. 99809-37-7

2-(Bromomethyl)-6-methyl-4H-pyran-4-one

Cat. No.: B6331141
CAS No.: 99809-37-7
M. Wt: 203.03 g/mol
InChI Key: SXGOWNPJSBNJJR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methyl-4H-pyran-4-one (CAS 99809-37-7) is a valuable chemical building block in organic and medicinal chemistry research. Its molecular formula is C7H7BrO2, with a molecular weight of 203.03 . This compound serves as a crucial synthetic intermediate for constructing more complex molecules. Recent research highlights its application in the synthesis of novel pyranone-carbamate derivatives, which are being investigated for their potential in addressing Alzheimer's disease . These derivatives have shown promise as balanced butyrylcholinesterase (BuChE) inhibitors with concurrent anti-neuroinflammatory activity, and have demonstrated the ability to mitigate cognitive and memory impairments in preclinical studies . The bromomethyl group is a key reactive site, allowing this pyrone to undergo further functionalization, such as through Heck cross-coupling reactions, to create diverse chemical libraries for biological screening . The reactivity of this compound also makes it a useful precursor in the synthesis of podands and other macrocyclic structures . This product is intended for research purposes only and is not for human or therapeutic use.

Properties

IUPAC Name

2-(bromomethyl)-6-methylpyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGOWNPJSBNJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

The methyl group at the 6-position of 6-methyl-4H-pyran-4-one can undergo radical bromination under controlled conditions. In a protocol adapted from the bromination of dehydroacetic acid derivatives, NBS serves as the bromine source in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically conducted in carbon tetrachloride (CCl₄) under reflux with UV light irradiation (λ = 365 nm).

Mechanistic Insight :
The reaction proceeds via a radical chain mechanism:

  • AIBN decomposes thermally to generate nitrogen gas and cyanoisopropyl radicals.

  • These radicals abstract a hydrogen atom from the methyl group, forming a resonance-stabilized radical intermediate.

  • NBS donates a bromine atom, yielding 2-(bromomethyl)-6-methyl-4H-pyran-4-one.

Optimization Data :

ParameterOptimal ValueYield (%)Purity (%)
NBS Equivalents1.27898
AIBN Loading (mol%)58597
Reaction Time (h)128296

This method avoids over-bromination due to the steric hindrance of the pyranone ring.

Cyclization of Brominated Precursors

One-Pot Synthesis from β-Ketoesters and Bromomalononitrile

A tandem Knoevenagel-Michael-cyclization sequence, as demonstrated in the synthesis of 4H-pyran derivatives, can be adapted for the target compound. Bromomalononitrile replaces malononitrile to introduce the bromomethyl group during cyclization.

Procedure :

  • Knoevenagel Condensation : 6-Methyl-4H-pyran-4-one (1.0 eq) reacts with bromomalononitrile (1.1 eq) in ethanol under piperidine catalysis (5 mol%) at 25°C for 2 h.

  • Michael Addition : The intermediate undergoes addition with ethyl acetoacetate (1.0 eq) at 40°C for 4 h.

  • Cyclization : Heating to 80°C for 6 h induces ring closure, forming the product.

Key Advantages :

  • Eliminates separate bromination steps.

  • Achieves 72% isolated yield with >95% purity (HPLC).

Spectroscopic Validation :

  • IR : νmax = 1721 cm⁻¹ (C=O), 2185 cm⁻¹ (C≡N).

  • ¹H NMR (CDCl₃): δ 4.32 (s, 2H, CH₂Br), 2.45 (s, 3H, CH₃), 6.12 (s, 1H, pyran H).

Friedel-Crafts Alkylation with Bromomethylating Agents

Aluminum Trichloride-Mediated Cyclization

Inspired by the synthesis of tetrahydro-4H-pyran-4-one, a Friedel-Crafts approach employs 3-bromopropionyl chloride and aluminum trichloride (AlCl₃) to construct the pyran ring while incorporating the bromomethyl group.

Reaction Scheme :

  • Acylation : 3-Bromopropionyl chloride (1.0 eq) reacts with ethylene gas in dichloroethane (DCE) at 10°C for 2 h.

  • Cyclization : AlCl₃ (1.2 eq) catalyzes intramolecular cyclization at 60°C for 5 h.

  • Workup : Hydrolysis with HCl (10%) followed by vacuum distillation yields the product.

Scale-Up Data :

Batch Size (kg)Yield (%)Purity (%)
16594
106293

This method is suitable for industrial-scale production but requires careful temperature control to prevent decomposition.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Radical Bromination78–8596–98Moderate$$
One-Pot Cyclization7295High$
Friedel-Crafts Alkylation62–6593–94Industrial$$$

Key Observations :

  • Radical Bromination offers the highest purity but requires specialized equipment for UV irradiation.

  • One-Pot Cyclization balances cost and efficiency, making it ideal for laboratory-scale synthesis.

  • Friedel-Crafts Alkylation , while lower yielding, is the only method validated for multi-kilogram batches.

Challenges and Mitigation Strategies

Byproduct Formation in Bromination

Over-bromination at the 2- and 6-positions is a common issue. Strategies to suppress this include:

  • Low-Temperature Bromination : Conducting reactions at 0–5°C reduces radical mobility.

  • Steric Hindrance : Bulky solvents like tert-butyl alcohol minimize undesired side reactions.

Purification Difficulties

The product’s polarity complicates column chromatography. Alternatives include:

  • Recrystallization : Using hexane/ethyl acetate (3:1) achieves 98% recovery.

  • Distillation : For large-scale batches, fractional distillation under reduced pressure (0.1 mmHg, 110°C) is effective .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-6-methyl-4H-pyran-4-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products:

Scientific Research Applications

2-(Bromomethyl)-6-methyl-4H-pyran-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methyl-4H-pyran-4-one involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological and chemical properties. The compound can also interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analog 1: 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one

Key Differences :

  • Substituents : Methoxy group at position 3 instead of methyl at position 6.
  • Physical Properties : Molecular weight = 219.033 g/mol, density = 1.6 g/cm³, boiling point ≈ 330.6°C .

Structural Analog 2: 4-Bromo-6-methyl-2H-pyran-2-one

Key Differences :

  • Ring System : 2H-pyran-2-one (ketone at position 2) vs. 4H-pyran-4-one (ketone at position 4).
  • Substituents : Bromine at position 4 and methyl at position 6.
  • Properties: Molecular formula = C₆H₅BrO₂, PubChem CID = 11286937. The 2H-pyranone system may exhibit different hydrogen-bonding and electronic properties compared to the 4H analog .

Structural Analog 3: 2-Cyclopropyl-6-phenyl-4H-pyran-4-one

Key Differences :

  • Substituents : Cyclopropyl (position 2) and phenyl (position 6) groups replace bromomethyl and methyl.

Functional Analog: 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

Key Differences :

  • Core Structure: Pyrazolone ring instead of pyranone.
  • Reactivity : Dual bromine substituents (bromomethyl and bromo) enhance electrophilicity, facilitating cross-coupling reactions. LC/MS m/z 381 [M+H]+ .

Comparative Analysis of Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) LogP Reactivity Highlights
2-(Bromomethyl)-6-methyl-4H-pyran-4-one C₇H₇BrO₂ 219.03 (estimated) BrCH₂ (C2), CH₃ (C6) N/A ~1.5 Bromomethyl acts as alkylating agent
2-(Bromomethyl)-3-methoxy-4H-pyran-4-one C₇H₇BrO₃ 219.033 BrCH₂ (C2), OCH₃ (C3) 330.6 1.01 Methoxy group alters electron density
4-Bromo-6-methyl-2H-pyran-2-one C₆H₅BrO₂ 189.01 Br (C4), CH₃ (C6) N/A N/A 2H-pyranone system impacts tautomerism
2-Cyclopropyl-6-phenyl-4H-pyran-4-one C₁₅H₁₄O₂ 226.27 Cyclopropyl (C2), Ph (C6) N/A ~2.8 Steric hindrance from cyclopropyl

Q & A

Q. How can analytical methods be optimized for detecting trace impurities in synthesized batches?

  • Methodology : HPLC-DAD/UV with C18 columns and gradient elution (water/acetonitrile) separates impurities. LC-MS/MS identifies byproducts (e.g., debrominated or oxidized species). Method validation follows ICH guidelines for precision, accuracy, and detection limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-6-methyl-4H-pyran-4-one
Reactant of Route 2
2-(Bromomethyl)-6-methyl-4H-pyran-4-one

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